molecular formula C14H22INO2 B6241217 tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate CAS No. 2742660-38-2

tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate

Katalognummer: B6241217
CAS-Nummer: 2742660-38-2
Molekulargewicht: 363.23 g/mol
InChI-Schlüssel: MYBCEHQSIKPJGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate: is a complex organic compound that features a unique bicyclic structure

Vorbereitungsmethoden

The synthesis of tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the iodine atom and the pyrrolidine ring. The reaction conditions usually require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity .

Analyse Chemischer Reaktionen

tert-Butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The bicyclic structure allows for addition reactions at specific sites.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving the modification of biological molecules.

    Industry: It may be used in the production of specialized materials and chemicals

Wirkmechanismus

The mechanism of action of tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The iodine atom and the bicyclic structure play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate include:

  • tert-Butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate
  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate

These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups and substituents. The uniqueness of this compound lies in its specific iodine and pyrrolidine substituents, which confer distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

2742660-38-2

Molekularformel

C14H22INO2

Molekulargewicht

363.23 g/mol

IUPAC-Name

tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H22INO2/c1-12(2,3)18-11(17)16-5-4-10(6-16)13-7-14(15,8-13)9-13/h10H,4-9H2,1-3H3

InChI-Schlüssel

MYBCEHQSIKPJGZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(C1)C23CC(C2)(C3)I

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.